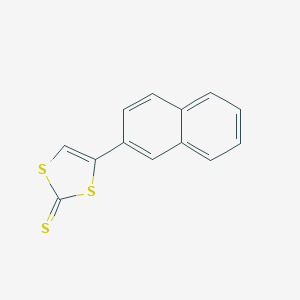

4-(2-Naphthyl)-1,3-dithiol-2-thione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIXPUBYMFMJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649855 | |

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127198-67-8 | |

| Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 2 Naphthyl 1,3 Dithiol 2 Thione and Its Analogues

Redox Chemistry and Electrochemical Behavior

The redox chemistry of 4-(2-Naphthyl)-1,3-dithiol-2-thione and its analogues is a key aspect of their chemical character, influencing their potential applications in materials science and as precursors to organic conductors.

The oxidation of dithiolethiones, including aryl-substituted derivatives like this compound, can proceed via one-electron transfer processes to form stable radical cations. The electron-rich nature of the dithiolethione ring facilitates the removal of an electron, leading to a delocalized radical cation. The stability of this radical cation is often enhanced by the presence of the aromatic naphthyl group, which can participate in the delocalization of the unpaired electron and the positive charge.

While direct studies on the oxidation of this compound are not extensively documented, the oxidation of related naphthenoaromatic compounds has been shown to occur at the aromatic ring, leading to various oxygenated products. nih.govresearcher.life For instance, the enzymatic oxidation of naphthalene (B1677914) itself by naphthalene 1,2-dioxygenase leads to the formation of diol derivatives. nih.govresearcher.life In the case of this compound, oxidation is more likely to occur on the electron-rich dithiolethione ring, a common feature for this class of compounds. This process is crucial in the context of forming charge-transfer complexes and conductive materials.

Cyclic voltammetry is a powerful technique to probe the electron-donating properties of molecules like this compound. Studies on related 1,3-dithiole-2-thione (B1293655) derivatives demonstrate their ability to undergo reversible or quasi-reversible oxidation processes at relatively low potentials, confirming their character as good electron donors. researchgate.net The position and nature of the substituent on the dithiole ring significantly influence the oxidation potentials. The presence of the electron-donating naphthyl group is expected to lower the oxidation potential of this compound compared to unsubstituted or electron-withdrawn analogues.

The electrochemical behavior of these compounds is often characterized by one or more oxidation waves, corresponding to the stepwise formation of the radical cation and potentially a dication. The reversibility of these waves provides insight into the stability of the oxidized species. For instance, in a study of related tricyclic condensed 1,2-dithiole-3-thiones, irreversible processes were observed, influenced by the electrochemical activity of peripheral groups. researchgate.net

Table 1: Expected Electrochemical Data for Aryl-Dithiolethiones

| Compound Type | Oxidation Potential (Epa) vs. Ref. | Reversibility |

| Aryl-1,3-dithiol-2-thione | Low to moderate | Often quasi-reversible |

| Naphthyl-substituted dithiolethione | Expected to be lower than phenyl-substituted | Dependent on solvent and electrolyte |

Nucleophilic and Electrophilic Substitution Reactions on the Dithiole Ring

The 1,3-dithiole-2-thione ring exhibits a dual reactivity towards both nucleophiles and electrophiles. The carbon atoms of the dithiole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups, a scenario not directly applicable to the naphthyl-substituted title compound. However, nucleophilic aromatic substitution (SNA) can occur on the naphthyl ring if it is appropriately activated, for instance, by nitro groups. libretexts.org

More commonly for this class of compounds, the sulfur atoms of the dithiole ring can act as nucleophiles. For example, methylation of the exocyclic thione sulfur is a common reaction, often used as a stepping stone in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives. acs.org This reaction typically involves treatment with methylating agents like methyl iodide or trimethyl orthoformate with a Lewis acid. acs.org

Electrophilic substitution reactions on the dithiole ring itself are less common due to its electron-rich nature. Instead, electrophilic attack is more likely to occur on the naphthyl ring. The dithiolethione substituent would act as a directing group, influencing the position of substitution on the naphthalene moiety. youtube.com The directing effect would depend on the interplay of inductive and resonance effects of the dithiolethione group. Studies on the bromination of thiophene, a related sulfur-containing heterocycle, indicate that electrophilic substitution proceeds via a mechanism similar to that of benzene (B151609) compounds. rsc.org

Ring Opening and Ring Closure Transformations

The 1,3-dithiole-2-thione ring can undergo ring-opening reactions under certain conditions. For instance, treatment with a base can lead to the cleavage of the dithiole ring to form a dithiolate species. researchgate.net This reactivity is fundamental in the synthesis of metal dithiolene complexes, which are of interest for their electronic and magnetic properties. The ring-opening of the closely related 1,3-dithiol-2-one (B14740766) systems has been shown to be a reversible process. researchgate.net

Conversely, ring-closure reactions are the cornerstone of the synthesis of the 1,3-dithiole-2-thione system itself. A common method involves the reaction of an appropriate precursor, such as an epoxide, with a source of the trithiocarbonate (B1256668) group, like potassium ethyl xanthogenate. pacific.edupacific.edu Another approach is the thermolysis of condensed 1,2,3-thiadiazoles at high temperatures. mdpi.com

Dimerization and Polymerization Reactions

Dimerization and polymerization of 1,3-dithiole-2-thione derivatives are important pathways for the synthesis of larger, conjugated systems, including precursors to organic conductors. While direct dimerization of this compound is not a primary reaction pathway, its derivatives can be designed to undergo such reactions. For example, the formation of tetrathiafulvalenes often involves the coupling of two 1,3-dithiole units.

Polymerization of related cyclic trithiocarbonates (1,3-dithiolane-2-thiones) can occur as a side reaction during their synthesis, particularly under harsh conditions. pacific.edu Additionally, poly(disulfide)s can be synthesized through ring-opening polymerization of cyclic oligodisulfides, a reaction pathway that highlights the potential for dithiole-containing compounds to act as monomers. researchgate.net

Reactivity with Active Methylene (B1212753) Nitriles and Formation of Fused Heterocycles

The reaction of dithiolethiones with compounds containing an active methylene group, such as malononitrile (B47326) and other active methylene nitriles, is a powerful method for the synthesis of fused heterocyclic systems. While specific data for this compound is limited, studies on analogous 1,2-dithiole-3-thiones demonstrate that the initial step is a nucleophilic attack of the carbanion from the active methylene compound on the dithiole ring. This is often followed by ring opening and subsequent recyclization to form new heterocyclic structures. mdpi.com

For instance, the reaction of 3H-1,2-dithiole-3-thiones with activated alkenes like maleic anhydride (B1165640) can lead to the formation of 1,3-dithiolane (B1216140) derivatives. mdpi.com The reaction with active methylene compounds is expected to proceed in a similar fashion, leading to the formation of novel, functionalized heterocyclic systems containing the naphthyl moiety. The reaction of 3,5-bismethylene-1,2,4-trithiolanes can be formed from the reaction of active methylene compounds with carbon disulfide and subsequent oxidation. cdnsciencepub.com

Coordination Chemistry and Metallodithiolene Complex Formation

Ligand Properties of 4-(2-Naphthyl)-1,3-dithiol-2-thione in Metal Complexation

The coordination behavior of this compound is primarily understood through the lens of its deprotected form, the 4-(2-naphthyl)-1,3-dithiole-2-thione-4,5-dithiolate ligand. Dithiolene ligands are well-known for their "non-innocent" character, meaning the oxidation state of the metal center in their complexes can be ambiguous. acs.orgwikipedia.org The ligand itself can exist in three different oxidation states: a dianionic ene-1,2-dithiolate, a neutral 1,2-dithioketone, and a monoanionic radical intermediate. wikipedia.org This electronic flexibility allows dithiolene complexes to participate in reversible one-electron transfer reactions. acs.orgwikipedia.org

The presence of the 2-naphthyl substituent on the dithiolene backbone is expected to influence the ligand's properties in several ways. The bulky and aromatic nature of the naphthyl group can affect the steric environment around the metal center, influencing the geometry and packing of the resulting complexes in the solid state. rsc.org Electronically, aryl substituents can modulate the redox potential of the ligand and, consequently, the properties of the metal complex. researchgate.net The extensive π-system of the naphthyl group can interact with the delocalized electronic system of the dithiolene core, potentially fine-tuning the electronic and optical properties of the corresponding metal complexes.

Synthesis of Transition Metal Dithiolene Complexes

The synthesis of transition metal dithiolene complexes from precursors like this compound generally involves an initial deprotection step to generate the reactive alkenedithiolate dianion. This is typically achieved by base hydrolysis, for instance, using sodium methoxide. wikipedia.org The resulting dithiolate salt can then be reacted in situ with a suitable transition metal salt to form the desired complex.

Nickel(II) and Palladium(II) Dithiolene Complexes

Nickel(II) and Palladium(II) ions, with their d⁸ electron configuration, readily form square-planar bis(dithiolene) complexes. The synthesis of such complexes with the 4-(2-Naphthyl)-1,3-dithiolate ligand would likely proceed by reacting the in situ-generated dithiolate with a Ni(II) or Pd(II) salt, such as nickel(II) chloride or palladium(II) chloride. wikipedia.orgmdpi.com The general reaction scheme leads to the formation of [M(S₂C₂(H)(2-naphthyl))₂]²⁻, which can then be oxidized to the monoanionic or neutral species.

These complexes are of significant interest due to their potential applications as dyes and in molecular electronics. wikipedia.org The substituents on the dithiolene ligand play a crucial role in determining the solid-state structure and properties of these materials. For instance, bulky substituents can influence the packing of the planar complex units, affecting intermolecular interactions and, consequently, the electronic conductivity of the material. rsc.org Palladium(II) complexes with aryl dithiolates, often in conjunction with phosphine (B1218219) co-ligands, have also been explored for their catalytic activity in cross-coupling reactions. researchgate.net

Molybdenum Complexes Featuring Naphthyl-Dithiolate Ligands

Molybdenum can form tris(dithiolene) complexes, which are notable for being among the first examples of trigonal prismatic coordination geometry. wikipedia.org The synthesis of a molybdenum complex with the 4-(2-naphthyl)-1,3-dithiolate ligand would likely involve the reaction of a molybdenum salt with three equivalents of the in situ-generated dithiolate.

The electronic structure of these molybdenum tris(dithiolene) complexes is particularly complex. Depending on the nature of the dithiolene ligand (olefinic vs. aromatic), the monoanionic complex can be formulated as either [Mo(IV)(L₃⁵⁻•)]¹⁻, where the radical character resides on the ligand framework, or as [Mo(V)(L₃⁶⁻)]¹⁻, with a true pentavalent molybdenum center. acs.org For an aromatic-substituted dithiolene like the one derived from this compound, the latter formulation, [Mo(V)(naphthyl-dithiolate)₃]¹⁻, is more likely. These complexes are redox-active, often showing reversible 0/1− and 1−/2− reduction couples in their cyclic voltammograms. acs.org

Formation of Binuclear Iron-Sulfur Carbonyl Complexes

Binuclear iron-sulfur carbonyl complexes are of great interest as structural and functional models for the active sites of [FeFe]-hydrogenase enzymes. The synthesis of such complexes with a dithiolate bridge derived from this compound is a plausible extension of established synthetic routes. nih.gov The most common method involves the reaction of the corresponding dithiol with an iron carbonyl source, such as diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂). nih.govwikipedia.org

The reaction would involve the deprotection of the thione to yield the dithiol, which then reacts with the iron carbonyl precursor to form the bridged complex, likely with the formula [Fe₂(μ-S₂C₂(H)(2-naphthyl))(CO)₆]. mdpi.comresearchgate.net In these complexes, the two iron atoms are bridged by the dithiolate ligand, and each iron atom is typically coordinated by three carbonyl groups, completing a distorted square pyramidal geometry around each iron center. mdpi.comresearchgate.net The rigid and unsaturated nature of the aromatic dithiolate bridge makes these complexes robust. researchgate.net

Structural and Electronic Properties of Metal-Dithiolene Frameworks

Structural Properties:

Nickel and Palladium Complexes: Bis(dithiolene) complexes of Ni(II) and Pd(II) are typically square-planar. wikipedia.orgmdpi.com The planarity of the [M(S₂C₂)₂] core allows for close packing in the solid state, which can lead to significant intermolecular interactions and, in some cases, high electrical conductivity. The bulky 2-naphthyl substituent would likely impose steric constraints, influencing the packing arrangement and potentially leading to more separated molecular units.

Molybdenum Complexes: Tris(dithiolene)molybdenum complexes famously adopt a trigonal prismatic geometry, a departure from the more common octahedral geometry for six-coordinate complexes. wikipedia.orgacs.org The C-S and C-C bond lengths within the dithiolene ligand are sensitive to the oxidation state of the complex, providing insight into the electronic structure. acs.org

Binuclear Iron Complexes: In [Fe₂(μ-dithiolate)(CO)₆] complexes, the two iron atoms are held in proximity by the dithiolate bridge, with a metal-metal bond. The dithiolene C=C bond is typically oriented perpendicularly to the iron-iron axis. mdpi.com

Electronic Properties: The defining electronic feature of metal-dithiolene complexes is the delocalized electronic structure arising from the non-innocent nature of the dithiolene ligand. acs.orgwikipedia.org This leads to:

Rich Redox Chemistry: Dithiolene complexes often exhibit multiple, reversible redox events, allowing access to a series of related compounds in different oxidation states. wikipedia.orgacs.org

Intense Optical Absorptions: These complexes are often highly colored, with strong absorptions in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. wikipedia.org These absorptions are often due to ligand-to-metal or metal-to-ligand charge transfer transitions, or intra-ligand transitions. The position of these absorption bands can be tuned by changing the substituents on the dithiolene ligand. researchgate.net

The combination of the rigid naphthyl group with the electronically active dithiolene core in complexes of this compound offers a pathway to materials with potentially interesting and tunable structural and electronic properties.

Table of Compounds

| Compound Name | Abbreviation/Formula |

| This compound | C₁₃H₈S₃ |

| Nickel(II) bis(4-(2-naphthyl)-1,3-dithiolate) | [Ni(S₂C₂(H)(C₁₀H₇))₂]ⁿ (n = 0, 1-, 2-) |

| Palladium(II) bis(4-(2-naphthyl)-1,3-dithiolate) | [Pd(S₂C₂(H)(C₁₀H₇))₂]ⁿ (n = 0, 1-, 2-) |

| Molybdenum(V) tris(4-(2-naphthyl)-1,3-dithiolate) | [Mo(S₂C₂(H)(C₁₀H₇))₃]¹⁻ |

| Diiron hexacarbonyl (4-(2-naphthyl)-1,3-dithiolate) | [Fe₂(μ-S₂C₂(H)(C₁₀H₇))(CO)₆] |

| Diiron nonacarbonyl | Fe₂(CO)₉ |

| Triiron dodecacarbonyl | Fe₃(CO)₁₂ |

| Nickel(II) chloride | NiCl₂ |

| Palladium(II) chloride | PdCl₂ |

Interactive Data Table: Metal Complexes of 4-(2-Naphthyl)-1,3-dithiolate

The following table summarizes the types of metal complexes discussed, their typical geometries, and key characteristics.

| Metal | Complex Type | Typical Geometry | Key Characteristics |

| Nickel(II) | Bis(dithiolene) - [Ni(L)₂]ⁿ | Square-Planar | Redox-active, often with intense NIR absorptions. Properties are highly dependent on the substituent and crystal packing. rsc.orgwikipedia.org |

| Palladium(II) | Bis(dithiolene) - [Pd(L)₂]ⁿ | Square-Planar | Similar to nickel complexes, also used in catalysis. mdpi.comresearchgate.net |

| Molybdenum | Tris(dithiolene) - [Mo(L)₃]ⁿ | Trigonal Prismatic | Exhibits complex electronic structures and multiple redox states. acs.org |

| Iron | Binuclear Carbonyl - [Fe₂(μ-L)(CO)₆] | Distorted Square Pyramidal (at each Fe) | Models for [FeFe]-hydrogenase active sites. The two iron centers are bridged by the dithiolate ligand. nih.govmdpi.com |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in 4-(2-Naphthyl)-1,3-dithiol-2-thione. The analysis of the vibrational modes of the molecule reveals characteristic absorption bands corresponding to specific bonds and structural motifs.

Key functional groups and their expected vibrational frequencies include the C=S (thione) group, C=C bonds of the dithiole and naphthyl rings, and C-S bonds within the dithiole ring. The thione group typically exhibits a strong absorption band in the region of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range. The C-S stretching vibrations are generally found in the 600-800 cm⁻¹ region.

Normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), can be employed for a more detailed assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov This analysis provides a deeper understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the molecule. The protons of the naphthyl group will appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their position on the naphthalene (B1677914) ring. organicchemistrydata.org The single proton on the dithiole ring is expected to resonate in a distinct region of the spectrum. The integration of the signals provides the ratio of the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbon of the thione group (C=S) is characteristically found at a downfield chemical shift, often in the range of 190-220 ppm. The carbons of the naphthyl ring will have signals in the aromatic region (typically 120-150 ppm), while the carbons of the dithiole ring will also have distinct resonances. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | m | Naphthyl protons |

| ¹H | Varies | s | Dithiole proton |

| ¹³C | 190 - 220 | C=S (Thione) | |

| ¹³C | 120 - 150 | Naphthyl carbons | |

| ¹³C | Varies | Dithiole carbons |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. "m" denotes a multiplet and "s" denotes a singlet.

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, Diffuse Reflectance) for Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, is used to study the electronic transitions within the this compound molecule. dntb.gov.ua The spectrum reveals absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The presence of the conjugated π-system, encompassing both the naphthyl group and the dithiole ring, is expected to give rise to strong absorptions in the UV and visible regions. These transitions are typically of the π → π* and n → π* type. The exact position and intensity of these bands provide insights into the electronic structure and conjugation within the molecule. Diffuse reflectance spectroscopy can be employed for solid samples to obtain similar information about the electronic band structure. researchgate.netresearchgate.net

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to study the fragmentation pattern of this compound. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

In the mass spectrum, the molecular ion peak [M]⁺ corresponds to the intact molecule. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable structural information. unirioja.esnih.gov Analysis of these fragments can help to confirm the connectivity of the different parts of the molecule, such as the linkage between the naphthyl group and the dithiole ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Furthermore, X-ray crystallography reveals the supramolecular structure, which describes how the molecules are packed in the crystal lattice. nih.gov This includes the identification of intermolecular interactions such as π-π stacking between the aromatic rings and other non-covalent interactions, which play a crucial role in the solid-state properties of the compound. nih.gov

Table 2: Key Structural Parameters from X-ray Crystallography

| Parameter | Description |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=S, C-S, C-C). |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. rsc.org The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₁₃H₈S₃). A close agreement between the experimental and theoretical values confirms the purity and the stoichiometric composition of the synthesized compound.

Theoretical and Computational Chemistry Studies

Electronic Structure Investigations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating these characteristics for complex organic molecules.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and energetic properties of molecules. For derivatives of 1,3-dithiole-2-thione (B1293655), DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to perform geometry optimizations. mdpi.com This process determines the lowest energy arrangement of atoms, providing theoretical bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for a 1,3-Dithiole-2-thione Core (Note: This table is illustrative of typical bond lengths and angles for the core structure, as found in related compounds.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=S (thione) | 1.65 Å |

| Bond Length | C-S (dithiole ring) | 1.76 Å |

| Bond Length | C=C (dithiole ring) | 1.35 Å |

| Bond Angle | S-C-S (dithiole ring) | ~112° |

| Bond Angle | C-S-C (dithiole ring) | ~96° |

Hartree-Fock (HF) Methods for Molecular Parameters

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. Although it is less accurate than modern DFT methods for many applications because it does not fully account for electron correlation, it serves as a valuable starting point for more sophisticated calculations. HF methods have been used in conjunction with DFT to study related heterocyclic systems, for instance, in investigating thione-thiol tautomerism. nih.gov For 4-(2-Naphthyl)-1,3-dithiol-2-thione, HF calculations can provide baseline molecular parameters and orbital energies. Comparing HF results with those from DFT can help in understanding the importance of electron correlation effects on the molecule's properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and potentially more reactive. nih.gov For molecules like this compound, which are investigated for applications in organic electronics, the HOMO-LUMO gap is particularly important as it relates to the material's conductivity and optical properties. researchgate.net DFT calculations are a standard method for determining the energies of these frontier orbitals. researchgate.net The distribution of electron density in the HOMO often indicates the sites susceptible to electrophilic attack, while the LUMO density highlights sites for nucleophilic attack. nih.gov

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Dithiole-2-thione Derivative (Note: These values are illustrative and depend on the specific computational method and the full molecular structure.)

| Orbital | Energy (eV) |

| HOMO | -5.34 |

| LUMO | -1.94 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

Source: Representative values based on similar organic dye calculations. reddit.com

Theoretical Insights into Redox Potentials and Charge Transport Properties

Derivatives of 1,3-dithiole-2-thione are known for their interesting redox chemistry and are precursors to organic conductors. researchgate.net Theoretical methods, especially DFT, can predict the redox potentials of a molecule by calculating the energy difference between its neutral and charged states. This information is vital for designing new materials for electronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). aps.org

Computational studies can provide insights into the charge transport properties by examining the reorganization energy upon gaining or losing an electron. A low reorganization energy is desirable for efficient charge transport. The electronic coupling between adjacent molecules in a crystal lattice, which can also be estimated computationally, is another key factor governing charge mobility. The sulfur-rich nature of this compound makes it a candidate for materials with significant intermolecular S---S interactions, which can facilitate charge transport pathways. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecular mechanics and DFT calculations can be used to map the potential energy surface as a function of the torsional angle between the two ring systems, identifying the most stable conformers. nih.gov Furthermore, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the accessibility of different conformations at a given temperature. mdpi.comnih.gov Understanding the conformational landscape is crucial for predicting how the molecule will interact with others in a material.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. nih.gov These theoretical spectra can aid in the assignment of experimental peaks.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as C=S stretching or aromatic C-H bending, providing a detailed interpretation of the experimental IR and Raman spectra. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.govmdpi.com This allows for the prediction of the molecule's color and provides insight into the nature of its electronic transitions (e.g., π→π* transitions).

Advanced Applications in Materials Science

Organic Electronic Materials

The field of organic electronics has seen remarkable growth, driven by the promise of lightweight, flexible, and cost-effective devices. 4-(2-Naphthyl)-1,3-dithiol-2-thione serves as a crucial starting material for the synthesis of key components in this field.

Precursors for Tetrathiafulvalene (B1198394) (TTF) Derivatives and π-Extended Systems

This compound is a valuable precursor for the synthesis of tetrathiafulvalene (TTF) derivatives. itu.edu.trwikipedia.org TTF and its analogues are organosulfur compounds that have been extensively studied for their electron-donating properties, which are fundamental to the creation of molecular conductors. itu.edu.trchemscene.com The synthesis of TTF derivatives often involves the coupling of 1,3-dithiole-2-thione (B1293655) building blocks. wikipedia.org By incorporating the naphthyl group, the resulting TTF derivatives possess extended π-conjugation, which can significantly influence their electronic and optical properties. This extension of the π-system is a key strategy for tuning the performance of organic electronic materials.

Fabrication of Organic Semiconductors, Metals, and Superconductors

The derivatives synthesized from this compound are integral to the fabrication of organic semiconductors, metals, and even superconductors. itu.edu.tr The ability of TTF derivatives to form stable radical cation salts is a critical factor in this regard. itu.edu.trnih.gov These salts can exhibit a range of electrical behaviors, from semiconducting to metallic, depending on the specific molecular structure and crystal packing. itu.edu.tr In some cases, these materials have demonstrated superconducting properties at low temperatures. itu.edu.trnih.gov The development of new TTF derivatives from precursors like this compound is a continuing area of research aimed at achieving higher conductivity and improved stability for practical applications in molecular electronics. itu.edu.trrsc.org For instance, n-type organic semiconductors with high electron mobility have been developed using building blocks derived from 1,3-dithiol-2-ylidene moieties. nih.gov

Optoelectronic Devices and Photoconducting Materials

The interaction of organic materials with light is central to the field of optoelectronics. Derivatives of this compound have shown promise in applications such as photodetectors and solar cells due to their unique optical and electronic properties.

The incorporation of the naphthyl group and the dithiole moiety can lead to materials with tunable optoelectronic properties. researchgate.net Thionation of carbonyls in conjugated molecules is a known strategy to induce a bathochromic shift in the absorption spectrum, moving it towards the near-infrared region. researchgate.net This is particularly relevant for applications in near-IR photodetectors and other optoelectronic devices. mdpi.com Furthermore, the development of donor-π-acceptor systems containing 1,3-dithiole units has been explored for use as metal-free sensitizers in dye-sensitized solar cells. nih.gov The photoconductivity of materials can be enhanced by creating compositions that include electron donors, like tetrathiafulvalene derivatives, and electron acceptors. researchgate.net

Development of Organic Sensors and Transistors

The sensitivity of the electronic properties of this compound derivatives to their environment makes them suitable candidates for use in sensors and transistors.

Organic field-effect transistors (OFETs) are a key component of organic electronics, and the performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. researchgate.net Research has shown that derivatives of 1,3-dithiole can be utilized in the development of high-performance n-type organic transistors. nih.govresearchgate.net Additionally, ionophores based on 1,3-dithiole-2-thione-4,5-dithiolate (dmit) have been successfully employed as potentiometric sensors for specific ions, such as silver. dss.go.thresearchgate.net These sensors exhibit a Nernstian response over a wide concentration range, demonstrating their potential for practical analytical applications. researchgate.net The ability to tailor the molecular structure allows for the optimization of selectivity and sensitivity towards target analytes. dss.go.thresearchgate.net

Construction of Charge-Transfer Complexes and Donor-Acceptor Systems

The formation of charge-transfer (CT) complexes is a fundamental phenomenon in the design of functional organic materials. These complexes consist of an electron donor and an electron acceptor molecule, and their interaction gives rise to new optical and electronic properties. mdpi.com

Derivatives of this compound, particularly the corresponding TTF analogues, are excellent electron donors. rsc.orgresearchgate.net They can form stable CT complexes with a variety of electron acceptors. mdpi.comnih.govrsc.org The study of these complexes is crucial for understanding the fundamental principles of charge transport in organic materials. The electronic spectra of these CT complexes often exhibit a characteristic low-energy absorption band that is not present in the individual components. nih.gov The energy of this band is related to the strength of the donor-acceptor interaction. By systematically modifying the structure of the donor and acceptor molecules, it is possible to fine-tune the properties of the resulting CT complex for specific applications. iu.edursc.org These donor-acceptor systems are not only of fundamental interest but also form the basis for many of the applications discussed in the previous sections, including organic conductors and optoelectronic devices. researchgate.netresearchgate.net

Research in Rechargeable Batteries (e.g., as Positive Electrode Materials)

The search for new electrode materials is a critical aspect of advancing rechargeable battery technology. Organic materials are being explored as potential alternatives to traditional inorganic compounds due to their potential for sustainability, flexibility, and tunable properties.

While direct research on this compound in batteries is not extensively documented, the broader class of organosulfur compounds, including those derived from 1,3-dithiole-2-thione, has been investigated for their potential use as positive electrode materials in rechargeable batteries. The sulfur-sulfur bonds in these compounds can undergo reversible redox reactions, which is the fundamental requirement for an electrode material. The high theoretical capacity of sulfur makes these materials attractive candidates. Research in this area is ongoing, with a focus on improving the cyclability and rate capability of these organic electrodes.

Research on this compound in High-Temperature Battery Electrolytes Remains Undisclosed

Therefore, it is not possible to provide a detailed article on its advanced applications in materials science, specifically within the realm of electrolyte components for high-temperature batteries, as requested. The scientific community has not published any findings on its performance, electrochemical properties, or any related research in this context.

Further investigation into broader topics of high-temperature battery electrolytes, including various additives and solvent systems, also did not reveal any mention or study of this compound. This indicates a significant information gap, or that research into this specific area has not been conducted or at least not been made public.

Without any foundational research, the generation of an authoritative and scientifically accurate article, including data tables and detailed findings as per the user's request, cannot be fulfilled at this time.

Explorations in Non Clinical Biological Activity and Mechanistic Studies

Mechanistic Investigations of Antioxidant Properties

There is currently no available data from in vitro or in vivo studies to characterize the potential antioxidant mechanisms of 4-(2-Naphthyl)-1,3-dithiol-2-thione.

Free Radical Scavenging Mechanisms

No research has been published detailing the capacity of this compound to scavenge free radicals.

Inhibition of Lipid Peroxidation Pathways

Information regarding the ability of this compound to inhibit lipid peroxidation is not present in the current body of scientific literature.

Modulation of Oxidative Stress Signaling in Cellular Systems

There are no studies available that explore the effects of this compound on oxidative stress signaling pathways in cellular models.

Anti-tumorigenic Potentials in In Vitro Systems

The potential for this compound to exhibit anti-tumorigenic activity has not been investigated in any published in vitro studies.

Inhibition of Tumor Cell Proliferation

There is no scientific data available on the effects of this compound on the proliferation of tumor cells.

Induction of Apoptosis and Cell Cycle Arrest Pathways

No studies have been conducted or published concerning the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.

Evaluation of Antimicrobial Properties (Antibacterial and Antifungal)

A comprehensive search of scientific databases has yielded no specific studies evaluating the antibacterial or antifungal properties of this compound. Consequently, there is no data available to present in the form of research findings or data tables regarding its efficacy against microbial strains.

Influence on Inflammatory Pathways and Related Biological Processes

Similarly, there is a lack of published research on the influence of this compound on inflammatory pathways or any related biological processes. Mechanistic studies to elucidate its potential anti-inflammatory effects have not been reported in the available scientific literature.

Future Research Directions and Emerging Trends in 4 2 Naphthyl 1,3 Dithiol 2 Thione Research

The study of 4-(2-Naphthyl)-1,3-dithiol-2-thione and its related structures stands at a frontier of materials science and medicinal chemistry. While foundational knowledge has been established, the future trajectory of research is poised to unlock more sophisticated applications and a deeper understanding of its chemical and physical behavior. Emerging trends focus on precision engineering at the molecular level, leveraging advanced analytical and computational tools to predict and verify novel properties.

Q & A

Q. What are the common synthetic routes for 4-(2-Naphthyl)-1,3-dithiol-2-thione, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions involving thione precursors. For example, describes its use in regioselective bromination and subsequent coupling with tetrathiafulvalene units. To optimize yields, variables such as solvent polarity (e.g., DMF for nucleophilic substitution), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., propargyl bromide in 1:1 molar ratio) should be systematically tested. Catalytic additives (e.g., K₂CO₃ for deprotonation) and purification techniques (TLC monitoring, recrystallization) are critical for efficiency .

Q. How can computational methods like DFT and ab initio be applied to predict the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) and ab initio calculations are used to analyze electronic properties such as HOMO-LUMO gaps, charge distribution, and substituent effects. For example, highlights the use of these methods to study donor/acceptor group substitutions on dithiolethione derivatives. Researchers should validate computational results with experimental data (e.g., UV-Vis spectroscopy, electrochemical measurements) to ensure accuracy. Software packages like Gaussian or ORCA are recommended for modeling .

Q. What spectroscopic techniques are critical for confirming the structure post-synthesis?

Methodological Answer: Key techniques include:

- NMR : To confirm proton environments (e.g., δ 5.69 ppm for thione protons in related compounds, as in ).

- IR spectroscopy : To identify sulfur-related vibrations (e.g., 1055–675 cm⁻¹ for C=S and S–S stretches).

- X-ray crystallography : For unambiguous structural confirmation (e.g., SHELX refinement protocols, as in ).

- Mass spectrometry : To verify molecular mass (e.g., m/z 210 for analogous thiones) .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatization reactions be addressed?

Methodological Answer: Regioselectivity in derivatization (e.g., bromination) can be controlled using steric or electronic directing groups. demonstrates the use of acetyl groups to direct bromination to specific positions. Computational modeling (e.g., Fukui indices for electrophilic attack sites) or experimental screening of reaction conditions (e.g., solvent polarity, Lewis acid catalysts) can further refine selectivity .

Q. What strategies resolve discrepancies between computational predictions and experimental data?

Methodological Answer: Discrepancies often arise from approximations in computational models (e.g., solvent effects ignored in gas-phase calculations). To address this:

- Use hybrid solvation models (e.g., PCM in DFT).

- Validate with multiple experimental techniques (e.g., cyclic voltammetry for redox potentials).

- Cross-check with higher-level theories (e.g., MP2 vs. DFT) or larger basis sets. emphasizes benchmarking against experimental substituent effects .

Q. How to design multi-step syntheses incorporating this compound into complex architectures (e.g., [2.2]paracyclophane derivatives)?

Methodological Answer: Multi-step syntheses require orthogonal protecting groups and sequential coupling reactions. outlines a protocol where this compound is coupled with tetrathiafulvalene via phosphite-mediated reactions. Key steps include:

- Intermediate purification via column chromatography.

- Monitoring regioselectivity using NMR at each stage.

- Final characterization via X-ray crystallography to confirm structural integrity .

Q. What experimental frameworks evaluate its biological activity (e.g., antimicrobial potential)?

Methodological Answer: While the compound itself is not directly studied in , analogous naphthyl derivatives are evaluated via:

- Minimum inhibitory concentration (MIC) assays against bacterial biofilms.

- Time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects.

- Cytotoxicity assays (e.g., MTT on human cell lines) to assess selectivity. Experimental design should include positive controls (e.g., ciprofloxacin) and standardized inoculum preparation .

Q. How to analyze substituent effects on its reactivity using Hammett parameters?

Methodological Answer: Hammett σ constants quantify electronic effects of substituents. For example, correlates computed charge densities (via DFT) with experimental reactivity trends. To apply this:

- Synthesize derivatives with electron-donating (e.g., –CH₃) or withdrawing (e.g., –Cl) groups.

- Measure reaction rates (e.g., nucleophilic substitution) or redox potentials.

- Plot log(rate) vs. σ to establish linear free-energy relationships. Computational Mulliken charges can supplement experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.